![molecular formula C17H14N2O3S2 B2474558 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide CAS No. 886918-57-6](/img/structure/B2474558.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
科学的研究の応用
Alzheimer's Disease Imaging
- PET Radiotracers for Alzheimer's Disease : A study explored the synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors for potential application as PET radiotracers in imaging Alzheimer's disease. These radiotracers could help in the early detection and monitoring of Alzheimer's disease progression (Gao, Wang, & Zheng, 2018).
Anticancer Activity
- Topoisomerase II Inhibitors : Certain benzothiazole derivatives have shown inhibitory activity against eukaryotic DNA topoisomerase II, suggesting potential applications in cancer therapy. These compounds could serve as a foundation for the development of new anticancer drugs (Pınar et al., 2004).
- Synthesis and Anticancer Activity of 4-Thiazolidinones : Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and evaluated for their anticancer activity. Some of these compounds showed significant activity against various cancer cell lines, highlighting their potential as anticancer agents (Havrylyuk et al., 2010).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : New derivatives incorporating benzothiazole moieties were studied for their antimicrobial and antioxidant properties. These findings suggest that such compounds could be further developed into drugs with antimicrobial and antioxidant activities (Ahmad et al., 2010).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides demonstrated their potential as selective class III agents for cardiac electrophysiological applications. This suggests their use in the development of treatments for arrhythmias (Morgan et al., 1990).
Polymer Synthesis
- Aromatic Polyimides : The synthesis and characterization of novel aromatic polyimides from derivatives similar to the query compound highlight applications in materials science, particularly in developing polymers with high thermal stability and specific physical properties (Butt et al., 2005).
作用機序
Target of Action
The primary target of CCG-310484 is the RhoA transcriptional signaling pathway . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) .
Mode of Action
CCG-310484 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .
Biochemical Pathways
The compound affects the Rho/SRF pathway, which plays a crucial role in several cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .
Pharmacokinetics
The compound’s potent activity in in vitro cancer cell functional assays suggests it may have favorable pharmacokinetic properties .
Result of Action
CCG-310484 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-310484 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Action Environment
The compound’s selective activity against certain cancer cell lines suggests that its efficacy may be influenced by the cellular environment, including the expression levels of rho .
特性
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-2-23-14-6-4-3-5-10(14)16(20)19-17-18-11-7-12-13(22-9-21-12)8-15(11)24-17/h3-8H,2,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQINLCSKJKVLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。